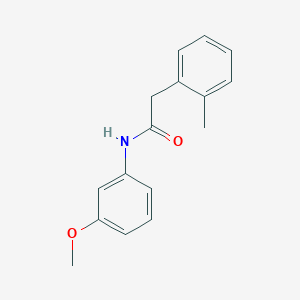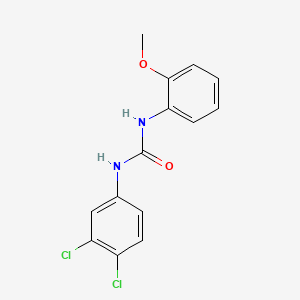![molecular formula C17H22N4O3S B5492075 1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)
1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide, also known as EBC-46, is a synthetic compound that has been found to have anticancer properties. It was first discovered in the seeds of the Fontainea picrosperma tree, which is native to Australia. The compound has been the subject of extensive research in recent years, and has shown promise as a potential treatment for a variety of cancers.
未来方向
Benzothiazole derivatives, such as this compound, have attracted great interest from researchers due to their high biological and pharmacological activity . Future research could focus on exploring the potential medicinal uses of this compound, as well as developing more efficient and environmentally friendly synthesis methods .
作用机制
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is known that aminothiazoles can enter reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment, resulting in various heterocycles with fused rings .
Biochemical Pathways
Based on its structural similarity to aminothiazole-linked metal chelates, it may interact with microbial and antioxidant pathways .
Pharmacokinetics
The compound’s molecular weight (294.332) suggests it may have suitable pharmacokinetic properties .
Result of Action
Compounds with similar structures have shown antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against aspergillus species .
生化分析
Biochemical Properties
1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the enzymes. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism . This compound can also induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain kinases, resulting in downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can influence the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations often observed in organelles involved in metabolic processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy.
属性
IUPAC Name |
1-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-24-12-3-4-13-14(9-12)25-17(19-13)20-15(22)10-21-7-5-11(6-8-21)16(18)23/h3-4,9,11H,2,5-8,10H2,1H3,(H2,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRIHCHSFJKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)

![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5492043.png)
![ethyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5492047.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492054.png)


![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)
